molecular formula C10H20ClNO2 B2813554 (2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride CAS No. 107202-31-3

(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride

Cat. No. B2813554
M. Wt: 221.73
InChI Key: MXHKOHWUQAULOV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” is a compound composed of an amino acid (2-amino-4-cyclohexylbutanoic acid) and hydrochloric acid . Amino acids are organic compounds that combine to form proteins, and they are essential for life. Hydrochloric acid is a strong, corrosive acid commonly used in laboratory and industrial applications .


Molecular Structure Analysis

The molecular structure of “(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” would likely involve a cyclohexyl group (a six-membered carbon ring) attached to a butanoic acid backbone with an amino group . The hydrochloride part of the molecule would involve a hydrogen atom bonded to a chlorine atom .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation to create proteins and reactions with acids and bases . Hydrochloric acid, being a strong acid, can react with bases to form salts and water .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives : Compounds like 4-amino-3phenylbutanoic acid hydrochloride have been synthesized for their pharmacological activities, utilizing methods that may be applicable to the synthesis of (2S)-2-Amino-4-cyclohexylbutanoic acid; hydrochloride. These methods involve acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a straightforward route to γ-aminobutyric acid hydrochlorides (O. S. Vasil'eva et al., 2016).
  • Tetrazole-Containing Derivatives : The reactivity of amino and carboxy terminal groups in compounds like 4-amino-3-phenylbutanoic acid has been exploited to prepare tetrazole-containing derivatives, suggesting a pathway for derivatization of similar amino acids (S. Putis et al., 2008).

Biocatalysis and Chiral Synthesis

  • Systems Biocatalysis for Amino Acid Synthesis : A biocatalytic approach involving aldolases and transaminases has been used for the stereoselective synthesis of amino acids, illustrating the potential for enantioselective synthesis and modification of (2S)-2-Amino-4-cyclohexylbutanoic acid (K. Hernández et al., 2017).

Pharmacological Applications

  • Anticonvulsant Activity : Compounds structurally related to (2S)-2-Amino-4-cyclohexylbutanoic acid, such as esters based on l-menthol and phenibut, have shown potential anticonvulsant activity, hinting at the possible pharmacological applications of similar compounds (M. Nesterkina et al., 2022).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Novel corrosion inhibitors synthesized from amino acids demonstrate the application of amino acid derivatives in materials science, such as protecting carbon steel in industrial settings. This suggests potential utility for (2S)-2-Amino-4-cyclohexylbutanoic acid derivatives in similar applications (Zainb Fadel et al., 2020).

Safety And Hazards

As a compound containing hydrochloric acid, “(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” could be corrosive and cause burns on contact. It could also be harmful if inhaled or ingested .

Future Directions

The future directions for research on “(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” would depend on its potential applications. If it has medicinal properties, it could be studied for its potential use in treating diseases. If it has unique chemical properties, it could be studied for potential industrial applications .

properties

IUPAC Name

(2S)-2-amino-4-cyclohexylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOOOLRANHXHQX-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride

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